molecular formula C15H12ClNO5 B2622333 Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate CAS No. 500594-68-3

Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate

Cat. No.: B2622333
CAS No.: 500594-68-3
M. Wt: 321.71
InChI Key: IWCXQSCSIYCLEJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H12ClNO5 It is a derivative of benzoate, characterized by the presence of a chlorinated nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-chloro-4-nitrophenol in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the nitrophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide under reflux conditions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acids: Formed by the hydrolysis of the ester group.

    Substituted Phenoxy Compounds: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. Additionally, the ester group allows for the compound to be hydrolyzed in vivo, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar structure but lacks the phenoxy group.

    Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate: Similar structure with a different substitution pattern on the benzoate ring.

Uniqueness

Methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate is unique due to the specific positioning of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-3-10(7-11)9-22-14-6-5-12(17(19)20)8-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXQSCSIYCLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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